Cas no 59222-96-7 (ethyl 2-methylbenzene-1-sulfonate)
ethyl 2-methylbenzene-1-sulfonate Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonic acid,2-methyl-, ethyl ester
- ethyl o-toluenesulphonate
- ethyl 2-methylbenzenesulfonate
- ethyl 2-methylbenzene-1-sulfonate
- 59222-96-7
- DTXSID40974650
- EN300-1693854
- EINECS 261-666-8
- Ethyl2-methylbenzenesulfonate
- Ethyl 2-methylbenzenesulfonate #
- SCHEMBL582357
- NS00055475
- Benzenesulfonic acid, 2-methyl-, ethyl ester
- LQCJGDKXBVRTKR-UHFFFAOYSA-N
-
- Inchi: 1S/C9H12O3S/c1-3-12-13(10,11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3
- InChI Key: LQCJGDKXBVRTKR-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1C)(=O)(=O)OCC
Computed Properties
- Exact Mass: 200.05076
- Monoisotopic Mass: 200.050715
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 51.8
Experimental Properties
- Density: 1.175
- Boiling Point: 303.8°C at 760 mmHg
- Flash Point: 137.5°C
- Refractive Index: 1.512
- PSA: 43.37
ethyl 2-methylbenzene-1-sulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00EV51-50mg |
ethyl o-toluenesulphonate |
59222-96-7 | 95% | 50mg |
$68.00 | 2025-02-27 | |
| 1PlusChem | 1P00EV51-100mg |
ethyl o-toluenesulphonate |
59222-96-7 | 95% | 100mg |
$82.00 | 2025-02-27 | |
| 1PlusChem | 1P00EV51-250mg |
ethyl o-toluenesulphonate |
59222-96-7 | 95% | 250mg |
$103.00 | 2025-02-27 | |
| 1PlusChem | 1P00EV51-500mg |
ethyl o-toluenesulphonate |
59222-96-7 | 95% | 500mg |
$155.00 | 2025-02-27 | |
| 1PlusChem | 1P00EV51-1g |
ethyl o-toluenesulphonate |
59222-96-7 | 95% | 1g |
$223.00 | 2025-02-27 | |
| 1PlusChem | 1P00EV51-2.5g |
ethyl o-toluenesulphonate |
59222-96-7 | 95% | 2.5g |
$404.00 | 2025-02-27 | |
| 1PlusChem | 1P00EV51-5g |
ethyl o-toluenesulphonate |
59222-96-7 | 95% | 5g |
$672.00 | 2024-04-22 | |
| 1PlusChem | 1P00EV51-10g |
ethyl o-toluenesulphonate |
59222-96-7 | 95% | 10g |
$968.00 | 2024-04-22 | |
| A2B Chem LLC | AG92741-2.5g |
ethyl 2-methylbenzene-1-sulfonate |
59222-96-7 | 94% | 2.5g |
$385.00 | 2024-04-19 | |
| A2B Chem LLC | AG92741-5g |
ethyl 2-methylbenzene-1-sulfonate |
59222-96-7 | 94% | 5g |
$554.00 | 2024-04-19 |
ethyl 2-methylbenzene-1-sulfonate Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on ethyl 2-methylbenzene-1-sulfonate
Ethyl 2-Methylbenzene-1-Sulfonate: A Comprehensive Overview
Ethyl 2-methylbenzene-1-sulfonate, identified by the CAS number 59222-96-7, is a compound of significant interest in various chemical and pharmaceutical applications. This compound, also referred to as ethyl tosylate, is a derivative of toluenesulfonic acid and has been extensively studied for its versatile properties and potential uses in modern chemistry.
Recent advancements in the synthesis and characterization of ethyl 2-methylbenzene-1-sulfonate have shed light on its unique chemical behavior. Researchers have explored its role as a reagent in organic synthesis, particularly in nucleophilic substitution reactions. The compound's stability under various reaction conditions has made it a valuable tool in the development of new pharmaceuticals and agrochemicals.
The structure of ethyl 2-methylbenzene-1-sulfonate consists of a benzene ring substituted with a methyl group at the para position relative to the sulfonic acid ester group. This arrangement imparts specific electronic properties that influence its reactivity. Studies have shown that the methyl group enhances the compound's stability, making it suitable for use in harsh chemical environments.
In terms of applications, ethyl 2-methylbenzene-1-sulfonate has found utility in the synthesis of various sulfonamides, which are critical intermediates in drug development. Its ability to act as an electrophilic agent in substitution reactions has been leveraged to create compounds with desired pharmacokinetic profiles.
Recent research has also focused on the environmental impact of ethyl 2-methylbenzene-1-sulfonate. Studies indicate that the compound undergoes efficient biodegradation under aerobic conditions, reducing its potential as an environmental pollutant. This finding is particularly important for industries seeking sustainable chemical solutions.
The synthesis of ethyl 2-methylbenzene-1-sulfonate typically involves the reaction of toluenesulfonyl chloride with ethanol in the presence of a base such as pyridine or triethylamine. Optimization of this process has led to higher yields and improved purity, making it more accessible for large-scale production.
In conclusion, ethyl 2-methylbenzene-1-sulfonate (CAS No: 59222-96-7) is a multifaceted compound with a wide range of applications across different fields. Its stability, reactivity, and biodegradability make it an essential component in modern chemical research and industrial processes.
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